Differential Aminosilyl Group Transfer vs. Alkylsilyl Group Transfer: A Mechanistic Divergence
The critical differentiation lies in the fate of the silyl group during nucleophilic substitution. For the title compound and related aminosubstituted silyl triflates, reactions with nucleophiles in a 1:1 stoichiometric ratio proceed exclusively via substitution of the triflate group, leaving all three Si–N bonds intact [1]. This contrasts with alkylsilyl triflates like Me3SiOTf, which transfer a simple trialkylsilyl (e.g., TMS) group. The resulting (dimethylamino)silyl group introduces different electron donation, steric bulk, and subsequent reactivity at the attached atom compared to a TMS group.
| Evidence Dimension | Reaction Selectivity (Si–N vs. Si–C bond cleavage) |
|---|---|
| Target Compound Data | Exclusive triflate substitution; all Si–N bonds remain intact |
| Comparator Or Baseline | Me3SiOTf (Trimethylsilyl triflate): Transfers the entire SiMe3 group |
| Quantified Difference | Qualitative difference in the silyl functionality transferred |
| Conditions | Reactions with nucleophiles at 1:1 stoichiometry, as characterized by 29Si and 1H NMR spectroscopy [1] |
Why This Matters
This ensures procurement of the correct reagent for introducing a reactive (dimethylamino)silyl group, a functionality unachievable with trialkylsilyl triflates.
- [1] Uhlig, W., & Tretner, C. (1994). Zur synthese und reaktivität aminofunktioneller silyltriflate. Journal of Organometallic Chemistry, 467(1), 31-35. View Source
